molecular formula C13H16O2 B7884356 methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate

methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate

Cat. No.: B7884356
M. Wt: 204.26 g/mol
InChI Key: LEXDXRCVVQYSIJ-RMKNXTFCSA-N
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Description

methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in fruits and flowers. This particular ester is derived from 4-isopropylcinnamic acid, which features a benzene ring substituted with an isopropyl group and a cinnamic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropylcinnamic acid methyl ester typically involves the esterification of 4-isopropylcinnamic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-isopropylcinnamic acid and methanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Hydrolysis: 4-Isopropylcinnamic acid and methanol.

    Reduction: 4-Isopropylcinnamyl alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The ester can be used in studies involving enzyme-catalyzed ester hydrolysis.

    Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-isopropylcinnamic acid methyl ester involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the corresponding acid and alcohol. The released 4-isopropylcinnamic acid can then interact with cellular pathways, potentially influencing processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

    4-Isopropylcinnamic acid: The parent compound of the ester.

    4-Isobutylcinnamic acid methyl ester: A similar ester with an isobutyl group instead of an isopropyl group.

    Cinnamic acid methyl ester: The ester of cinnamic acid without any substituents on the benzene ring.

Uniqueness: methyl (2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological systems. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other cinnamic acid esters.

Properties

IUPAC Name

methyl (E)-3-(4-propan-2-ylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXDXRCVVQYSIJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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